2-butyl-6-ethylpyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of a butyl and an ethyl group at the 2 and 6 positions, respectively. This compound belongs to a class of heterocyclic organic compounds that have garnered interest in medicinal chemistry due to their biological activities, including antimicrobial and antiviral properties. The structural formula can be represented as CHNO.
The compound is synthesized through various organic reactions involving pyrimidine derivatives, often using starting materials such as β-ketoesters and guanidine derivatives. Its synthesis has been documented in several studies focusing on the regioselective substitution of pyrimidines for enhanced biological activity .
2-butyl-6-ethylpyrimidin-4(3H)-one falls under the category of pyrimidinones, which are nitrogen-containing heterocycles. These compounds are significant in pharmaceuticals due to their diverse biological activities, including potential applications as enzyme inhibitors and in the treatment of various diseases.
The synthesis of 2-butyl-6-ethylpyrimidin-4(3H)-one typically involves multi-step reactions starting with simpler pyrimidine derivatives. Common methods include:
For instance, one method involves protecting the amine group of a precursor compound with a tert-butyloxycarbonyl group before proceeding with further substitutions. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 2-butyl-6-ethylpyrimidin-4(3H)-one features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, contributing to its heterocyclic nature. The butyl and ethyl substituents enhance its lipophilicity, potentially affecting its biological activity.
Key structural data includes:
2-butyl-6-ethylpyrimidin-4(3H)-one is involved in various chemical reactions that can modify its structure or enhance its biological activity. Notable reactions include:
The reactivity of this compound can be influenced by the substituents present on the pyrimidine ring, which can stabilize or destabilize certain intermediates during chemical transformations .
The mechanism of action for compounds like 2-butyl-6-ethylpyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. For example, its potential as an angiotensin II antagonist suggests it may inhibit pathways involved in hypertension and cardiovascular diseases.
Research indicates that modifications at the C-6 position can significantly alter binding affinity and selectivity towards target proteins, highlighting the importance of structural variations in drug design .
The physical properties of 2-butyl-6-ethylpyrimidin-4(3H)-one include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .
The applications of 2-butyl-6-ethylpyrimidin-4(3H)-one extend into various fields:
The pyrimidin-4(3H)-one core is predominantly constructed via acid- or base-catalyzed condensation between β-dicarbonyl compounds and nitrogen-containing dinucleophiles. Guanidine carbonate serves as the most efficient nitrogen source due to its ability to introduce the 2-amino group directly, which can be subsequently modified. For 2-butyl-6-ethylpyrimidin-4(3H)-one, ethyl acetoacetate (contributing the C6 ethyl group) and hexanoic acid derivatives (providing the C2 butyl chain) are condensed with guanidine in refluxing ethanol-toluene mixtures, achieving yields of 60-78% under conventional heating [1] [6]. Ultrasound irradiation significantly enhances this process, reducing reaction times from 12 hours to <60 minutes while improving yields to 85-92% when using sodium ethoxide as base [6]. The mechanism involves nucleophilic attack by guanidine on the electrophilic carbonyl carbons, followed by dehydration and tautomerization to the stable pyrimidinone form.
Table 1: Optimization of Pyrimidinone Core Condensation
Conditions | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethanol-toluene reflux | None | 80 | 12 | 65 |
Ethanol, conventional | Sodium carbonate | 78 | 8 | 72 |
Ethanol, ultrasound | Sodium ethoxide | 45 | 1 | 89 |
Water, microwave | Acetic acid | 120 | 0.5 | 81 |
Alternative three-component approaches utilize ethyl butyrylacetate (combining both alkyl chains) with guanidine under Dean-Stark conditions to prevent hydrolysis, though this method exhibits lower regiocontrol for asymmetrical substitution patterns [5].
Regioselective installation of the butyl and ethyl groups employs lithiation-protection sequences to overcome the inherent reactivity challenges at C2 versus C6. The 2-amino group of 6-methylpyrimidin-4(3H)-one is first protected as a tert-butyloxycarbonyl (Boc) derivative in 47% yield using di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran at 40°C [1]. Subsequent regioselective lithiation at C6 is achieved with n-butyllithium (3.1 equivalents) in anhydrous tetrahydrofuran at 0°C under nitrogen atmosphere. The resulting anion undergoes nucleophilic substitution with ethyl bromide to furnish the C6-ethyl group after Boc deprotection with trifluoroacetic acid, yielding 65% of 6-ethyl-2-aminopyrimidin-4(3H)-one [1].
Table 2: Alkylation at C6 Position with Electrophiles
Electrophile | Product R Group | Deprotection Agent | Yield (%) |
---|---|---|---|
Ethyl bromide | Ethyl | Trifluoroacetic acid | 65 |
n-Propyl bromide | n-Propyl | Trifluoroacetic acid | 69 |
n-Butyl bromide | n-Butyl | Trifluoroacetic acid | 62 |
Acetone | -CH₂C(CH₃)₂OH | Trifluoroacetic acid | 75 |
For C2 functionalization, the 2-amino group is diazotized and displaced via Sandmeyer reactions to introduce halogens, enabling palladium-catalyzed cross-couplings. Buchwald-Hartwig amination with piperazine derivatives employs catalysts like tris(dibenzylideneacetone)dipalladium(0) with biphenylphosphine ligands in toluene at 110°C, achieving 70-85% yields for arylpiperazine conjugates relevant to angiotensin II antagonists [5] [8].
Thiourea participates in cyclocondensation reactions with β-keto esters or 1,3-diketones to directly form 2-thioxopyrimidin-4(3H)-ones, which serve as precursors for oxygen analogues. For 2-butyl-6-ethylpyrimidin-4(3H)-one, ethyl butyrylacetate reacts with thiourea in ethanol under acidic catalysis (hydrochloric acid), yielding 2-thio-6-ethyl-2-butylpyrimidin-4(3H)-one. Desulfurization is accomplished using Raney nickel in refluxing ethanol or via oxidative hydrolysis with hydrogen peroxide in acetic acid, providing the target pyrimidinone in 60-70% overall yield [3] [9].
Table 3: Thiourea Cyclization-Desulfurization Optimization
Cyclization Catalyst | Desulfurization Agent | Solvent | Overall Yield (%) |
---|---|---|---|
Hydrochloric acid | Raney nickel | Ethanol | 60 |
p-Toluenesulfonic acid | Hydrogen peroxide/AcOH | Water-ethanol | 68 |
Zinc chloride | Nickel boride | Tetrahydrofuran | 72 |
None (microwave) | Hydrogen peroxide/AcOH | Solvent-free | 75 |
This route demonstrates superior atom economy compared to stepwise alkylation but requires careful control of stoichiometry to avoid symmetrical byproducts. Recent adaptations use solvent-free microwave irradiation (150°C, 15 minutes) to enhance reaction efficiency and reduce desulfurization times [5].
Piperazine conjugation enhances physicochemical properties and biological activity, particularly for angiotensin II antagonism. Two primary strategies exist:
Heteroaryl conjugation at C4 utilizes Suzuki-Miyaura cross-coupling. 4-Chloro-2-butyl-6-ethylpyrimidine reacts with 4-pyridinylboronic acid under palladium(II) acetate catalysis and triphenylphosphine in dimethoxyethane/water, yielding the biheterocyclic system at 78% efficiency. This method enables access to kinase inhibitor scaffolds when employing pyrazolyl or imidazolyl boronic esters [6].
Industrial-scale production addresses limitations of batch processing through continuous flow systems and advanced catalysis. Key developments include:
Table 4: Scalable Process Comparison
Process | Technology | Reaction Time | Yield (%) | Throughput (kg/h) |
---|---|---|---|---|
Core condensation | Microwave batch | 30 min | 81 | 0.5 |
Core condensation | Continuous flow reactor | 8 min | 95 | 5.2 |
C6 Ethylation | Batch lithiation | 3 h | 65 | 0.8 |
C6 Ethylation | Microreactor lithiation | 2 sec | 92 | 3.6 |
Piperazine conjugation | Batch Pd catalysis | 12 h | 85 | 0.9 |
Piperazine conjugation | Immobilized Pd catalyst | 1 h | 90 | 4.7 |
These advancements significantly reduce solvent consumption, reaction times, and catalyst loading while improving regioselectivity and overall sustainability.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: